molecular formula C16H20N2S4 B14075880 3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile CAS No. 102231-97-0

3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile

Cat. No.: B14075880
CAS No.: 102231-97-0
M. Wt: 368.6 g/mol
InChI Key: VCZRHRAFZUCKLY-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)-: is a chemical compound with the molecular formula C16H20N2S4 and a molecular weight of 368.6 g/mol This compound is characterized by the presence of four ethylthio groups attached to the benzene ring, along with two cyano groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that the synthesis follows similar principles as those used in laboratory settings, with optimization for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- can undergo various chemical reactions, including:

    Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- is not well-documented. its chemical structure suggests that it may interact with biological molecules through its cyano and ethylthio groups. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- is unique due to the presence of ethylthio groups, which impart distinct chemical properties and potential applications. The ethylthio groups can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.

Properties

CAS No.

102231-97-0

Molecular Formula

C16H20N2S4

Molecular Weight

368.6 g/mol

IUPAC Name

3,4,5,6-tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2S4/c1-5-19-13-11(9-17)12(10-18)14(20-6-2)16(22-8-4)15(13)21-7-3/h5-8H2,1-4H3

InChI Key

VCZRHRAFZUCKLY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=C(C(=C1C#N)C#N)SCC)SCC)SCC

Origin of Product

United States

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